4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
XLANZRQYERKRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=C2)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 4 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer complementary information to piece together the molecular puzzle.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, both ¹H and ¹³C NMR spectra provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the protons of the triazole ring, and the phenolic hydroxyl proton. The protons on the substituted phenol ring typically appear in the range of δ 6.8–8.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the chloro, hydroxyl, and triazole substituents. The two protons on the 1,2,4-triazole (B32235) ring are chemically equivalent in a 4-substituted system and are expected to appear as a sharp singlet, typically downfield (δ 8.0-9.0 ppm), due to the electron-withdrawing nature of the heterocyclic ring. urfu.ru The phenolic hydroxyl (-OH) proton is often observed as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is typically found between δ 5.0 and 11.0 ppm. actachemicamalaysia.commdpi.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The spectrum would display signals for the six carbons of the phenol ring and the two carbons of the triazole ring. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the δ 140-160 ppm region. actachemicamalaysia.com The carbon bearing the chlorine atom (C-Cl) would also have a characteristic chemical shift in the aromatic region. The carbons of the 1,2,4-triazole ring typically appear in the range of δ 140-160 ppm. urfu.rumdpi.com
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~8.0 - 9.0 | Triazole-H |
| ¹H | ~6.8 - 8.0 | Aromatic-H (Phenol) |
| ¹H | ~5.0 - 11.0 (broad) | Phenolic-OH |
| ¹³C | ~140 - 160 | Triazole-C |
| ¹³C | ~115 - 160 | Aromatic-C (Phenol) |
HRMS is an essential technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆ClN₃O), the calculated exact mass allows for unambiguous confirmation of its molecular formula. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. rsc.org
The HRMS spectrum would show a protonated molecular ion peak [M+H]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with a second peak [M+H+2]⁺ at approximately one-third the intensity of the [M+H]⁺ peak. mdpi.com
Fragmentation analysis provides further structural confirmation. Under mass spectrometric conditions, the molecule can break apart in predictable ways. Common fragmentation pathways for related 1,2,4-triazole structures involve the cleavage of the triazole ring or the loss of substituents from the aromatic rings. researchgate.netzsmu.edu.ua For the title compound, potential fragmentation could involve the loss of small molecules like HCN or N₂ from the triazole moiety or cleavage of the bond between the phenol and triazole rings.
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. actachemicamalaysia.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. rdd.edu.iqresearchgate.net The stretching vibrations of the C=C bonds within the aromatic phenol ring and the C=N bonds of the triazole ring would appear in the 1400-1610 cm⁻¹ region. rdd.edu.iqresearchgate.net The presence of the triazole ring is further supported by N-N stretching vibrations. researchgate.net The C-Cl bond stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch (broad) | 3200 - 3600 | Phenol |
| C-H stretch | 3000 - 3100 | Aromatic (Phenol & Triazole) |
| C=N stretch | 1500 - 1610 | Triazole |
| C=C stretch | 1400 - 1600 | Aromatic (Phenol) |
| C-Cl stretch | 700 - 800 | Aryl Chloride |
X-ray Crystallography for Solid-State Structure Determination and Dihedral Angle Analysis
While a specific crystal structure for this compound is not detailed in the provided context, analysis of closely related compounds allows for a reliable prediction of its key structural features. For the analogous compound 2-(4H-1,2,4-triazol-4-yl)phenol, X-ray analysis revealed a dihedral angle of 41.74° between the benzene (B151609) and triazole rings. nih.gov Similarly, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the benzene ring and the triazole plane is 33.40°. nih.govresearchgate.net
This non-coplanar arrangement is a common feature in such linked aromatic systems, arising from a balance between steric hindrance and the potential for extended π-conjugation. mdpi.com For this compound, a significant dihedral angle between the phenol and triazole planes is expected. The steric bulk of the substituents and potential intramolecular hydrogen bonding between the phenolic proton and a nitrogen atom of the triazole ring would influence the final, lowest-energy conformation and the specific dihedral angle. The crystal packing would likely be stabilized by intermolecular hydrogen bonds, particularly involving the phenolic -OH group and nitrogen atoms of the triazole ring. nih.govresearchgate.net
Analysis of Tautomeric Forms and Conformational Preferences of the 1,2,4-Triazole and Phenol Moieties
The structural properties of this compound are also defined by tautomerism and conformational flexibility.
Tautomerism: The 1,2,4-triazole ring can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net While many studies indicate that the 1H tautomer is generally more stable for the unsubstituted ring, the substitution pattern dictates the predominant form. ijsr.net The nomenclature of the title compound, specifically the "4H-1,2,4-triazol-4-yl" designation, indicates that the phenol substituent is attached to the nitrogen atom at the 4-position of the triazole ring. This locks the ring into the 4H tautomeric form. Prototropic tautomerism, where a proton shifts between nitrogen atoms, is a key consideration in the chemistry of triazoles, influencing their reactivity and biological interactions. researchgate.net
Computational Chemistry and Molecular Modeling of 4 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.
Electronic Structure: The optimized geometry and electronic structure of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol can be determined using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). These calculations provide information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. For the related compound 2-(4H-1,2,4-triazol-4-yl)phenol, crystallographic data shows a dihedral angle of 41.74 (12)° between the benzene (B151609) and triazole rings, suggesting a non-planar structure. nih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap (ΔE = E_LUMO – E_HOMO) between these orbitals is an important indicator of molecular stability and reactivity. nih.govinorgchemres.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For triazole derivatives, DFT calculations are commonly used to determine these values, which are essential for understanding potential intramolecular charge transfer processes. nih.govresearchgate.net
Interactive Data Table: Calculated Quantum Chemical Parameters for Triazole Derivatives Note: These values are representative of related triazole structures and are used to illustrate the typical range for this class of compounds.
Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential maps visualize the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. researchgate.net In an MEP diagram, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show significant negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the phenol (B47542) group, as these are highly electronegative atoms. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential.
Molecular Docking Simulations: Prediction of Binding Modes and Affinities with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com It helps in understanding the binding mechanism and estimating the binding affinity, which is often represented by a docking score. nih.gov For triazole derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing their activities. nih.govcentralasianstudies.orgpensoft.net
Binding Modes: Docking simulations of this compound into the active sites of various enzymes would reveal potential binding modes. Common interactions for such a molecule would include:
Hydrogen Bonding: The phenolic hydroxyl group and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The chlorinated phenyl ring can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Binding Affinities with Biological Receptors: Studies on structurally similar compounds, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, have shown potent interactions with targets like tubulin (PDB ID: 5LYJ). nih.govmdpi.com For instance, a derivative with a trimethoxyphenyl group exhibited a docking score of -8.030 kcal/mol, indicating strong binding affinity within a hydrophobic cavity. nih.govmdpi.com Similarly, triazole-based compounds have been docked against protein kinases and the main protease of coronaviruses, showing that structural modifications significantly influence binding scores. biointerfaceresearch.comnih.gov
Interactive Data Table: Example Docking Scores of Related Triazole Derivatives against Biological Targets
Molecular Dynamics Simulations: Characterization of Ligand-Target Interactions and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, characterizing the stability of the complex and the conformational changes over time.
MD simulations on triazole derivatives bound to their targets, such as estrogen-related receptor α (ERRα), have been performed to understand the stability of the interactions predicted by docking. mdpi.com These simulations monitor the trajectory of atoms over time, providing insights into the flexibility of both the ligand and the protein. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Conformational Dynamics: These simulations reveal how the ligand and protein adapt to each other upon binding. Changes in the conformation of specific protein regions, such as the movement of alpha-helices, can be linked to the ligand's mechanism of action (e.g., as an agonist or antagonist). mdpi.com For this compound, MD simulations would be crucial to validate docking predictions and to understand the dynamic behavior that governs its interaction with a potential biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazolylphenol Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For triazolylphenol derivatives, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Multiple Linear Regression (MLR) and other machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov
For triazole derivatives, descriptors such as HOMO and LUMO energies (E_HOMO, E_LUMO), Log P (lipophilicity), Polar Surface Area (PSA), and molecular volume have been successfully used to develop QSAR models for activities like anticancer effects. nih.govresearchgate.net The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data. nih.gov
Interactive Data Table: Common Descriptors in QSAR Models for Triazole Derivatives
Structure Activity Relationship Sar Studies and Derivative Design Based on the 4 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol Scaffold
Impact of Structural Modifications on Biological Activity Profiles
Systematic modifications of the 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol scaffold have provided significant insights into the structural requirements for biological activity. These modifications primarily involve the phenol (B47542) ring, the 1,2,4-triazole (B32235) moiety, and the nature of any linking groups.
Halogenation of the phenol ring is a critical determinant of biological activity in 2-(1,2,4-triazol-4-yl)phenol derivatives. The presence and position of halogen atoms can significantly influence the compound's electronic properties, lipophilicity, and steric interactions with biological targets.
The 4-chloro substituent in the parent scaffold is often associated with potent biological activity. In many series of related triazole derivatives, the presence of a chlorine atom on the phenyl ring enhances efficacy. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, a 4-chlorophenyl moiety was found to have a variable effect on antifungal activity depending on other substitutions. nih.gov The introduction of a second chlorine atom to create a dichlorophenyl analog can have varied effects. A 2,4-dichlorophenyl substitution has been shown to slightly enhance antifungal activity, whereas a 3,4-dichlorophenyl substitution significantly reduces it. nih.gov This highlights the importance of the chlorine atom's position.
The following table summarizes the influence of chlorine substitution patterns on the antifungal activity of a series of 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against Magnaporthe oryzae.
| Compound | Substitution on Phenyl Ring | Growth Inhibition (%) at 100 µM |
| 7g | 2,4-dichloro | 66.7 ± 1.5 |
| 7h | 3,4-dichloro | 39.4 ± 1.6 |
| 7i | 4-chloro | 53.0 ± 1.5 |
Data adapted from a study on related triazole derivatives. nih.gov
Modifications to the 1,2,4-triazole ring, including N-substitution and C-substitution, play a pivotal role in modulating the biological activity of these compounds. The nitrogen atoms of the triazole ring are known to coordinate with metal ions in the active sites of enzymes, making substitutions on and around the ring critical for target binding. nih.gov
N-Substitution: The nitrogen atoms of the 1,2,4-triazole ring can be substituted with various alkyl or aryl groups. These substitutions can influence the compound's interaction with biological targets. For instance, in the design of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are crucial for binding to the iron in the heme moiety of the cytochrome P450 enzyme. nih.gov N-arylation of 1,2,4-triazoles is a common strategy to introduce diverse substituents that can engage in additional binding interactions within the active site. scispace.com
C-Substitution: Substitution at the carbon atoms (C3 and C5) of the 1,2,4-triazole ring can also significantly impact biological activity. For example, in a series of 3-thio-1,2,4-triazoles, the nature of the substituents at the C3 and C5 positions was found to significantly affect their physicochemical properties, which in turn can influence their permeability through biological membranes. nih.gov The introduction of bulky or electron-withdrawing groups can alter the electronic distribution and steric profile of the molecule, leading to changes in biological activity.
The following table illustrates the effect of C-substitutions on the antifungal activity of a series of 1,2,4-triazole derivatives.
| Compound Series | Substitution at C3 of Triazole | Substitution at C5 of Triazole | Observed Biological Activity |
| Thiazolidin-4-ones | Thiol-linked thiazolidin-4-one | Substituted phenyl | Good to excellent antifungal efficacy |
| Benzoylbenzimidazoles | Thio-linked benzoylbenzimidazole | Not applicable | Superior antifungal activity |
Data synthesized from reviews on antifungal 1,2,4-triazole derivatives. nih.govchemmethod.com
In the context of designing PROTACs (Proteolysis Targeting Chimeras), the position of a rigid triazole ring within a flexible alkyl linker has been shown to impact biological activity and physicochemical properties such as solubility and lipophilicity. nih.gov This demonstrates that even subtle changes in linker chemistry can have profound effects. Triazoles themselves are often used as linkers in drug design due to their stability and ability to act as bioisosteres of amide bonds. nih.gov
The terminal aromatic or aliphatic groups appended to the core scaffold can engage in various non-covalent interactions, such as hydrophobic or pi-stacking interactions, with the biological target. The introduction of electron-rich aromatic systems has been shown to significantly increase the cytotoxicity of some triazole derivatives, while electron-poor systems can diminish it. nih.gov
Rational Design Principles for the Development of Novel this compound Analogs
Rational drug design based on the this compound scaffold involves a multi-faceted approach that considers the SAR data discussed above. Key principles include:
Bioisosteric Replacement: The triazole ring is a well-known bioisostere for other functional groups like amides and esters, offering improved metabolic stability. nih.gov This principle can be applied to replace labile functionalities in known active compounds with the triazole moiety to enhance their drug-like properties.
Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to design analogs with improved binding affinity. For instance, in the design of aromatase inhibitors, the triazole nitrogen atoms are positioned to coordinate with the heme iron, and other parts of the molecule are designed to fit into the active site pocket. nih.gov
Fragment-Based Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. nih.gov This has been successfully applied in the development of novel antifungal agents by combining features of existing drugs. nih.gov
Modulation of Physicochemical Properties: Rational design also involves fine-tuning the physicochemical properties of the analogs, such as lipophilicity and solubility, to improve their pharmacokinetic profiles. The strategic placement of substituents, particularly on the phenol ring and any appended groups, can be used to modulate these properties.
By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel derivatives with optimized biological activity for a range of therapeutic applications.
Preclinical Biological Activity Investigations and Mechanistic Insights of 4 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol Analogs Non Clinical Focus
In vitro Enzyme Inhibition Studies and Receptor Interactions
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase (STS) is a critical enzyme in steroid biosynthesis, responsible for hydrolyzing inactive steroid sulfates into their active forms, such as estrogens and androgens. Its role in hormone-dependent cancers has made it a significant target for therapeutic intervention. nih.gov A series of sulfamoylated derivatives based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol scaffold have been developed and evaluated as potent STS inhibitors. mostwiedzy.placs.org
Research into these nonsteroidal compounds revealed that attaching a sulfamate group to the phenol (B47542) is key for their inhibitory action. nih.gov Guided by in silico analysis, various substituents were introduced to the outer phenyl ring to enhance potency. The inhibitory profiles were assessed using radioisotope-based enzymatic assays. Several analogs demonstrated significantly more effective STS inhibition than Irosustat, an STS inhibitor that has undergone clinical trials. mostwiedzy.pl These triazole-based compounds are classified as irreversible, active-site-directed inhibitors. ox.ac.uk
Table 1: Steroid Sulfatase (STS) Inhibition by Selected Triazole Analogs
| Compound ID | Structure | STS Inhibition (IC₅₀) | Notes |
|---|---|---|---|
| Analog A | 4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Potent Inhibition | Fluorine at the meta position of the outer aromatic ring enhanced inhibitory properties. nih.gov |
| COUMATE | Coumarin-based sulfamate | Potent Inhibition | A nonsteroidal inhibitor used as a reference, known for fewer adverse effects. acs.org |
| Irosustat | Sulfamate-based non-steroidal | Clinically evaluated | Used as a benchmark for comparison of novel inhibitors. mostwiedzy.pl |
This table is for illustrative purposes; specific IC₅₀ values from primary literature should be consulted for precise data.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, breaking down complex carbohydrates into glucose. acs.org Inhibiting this enzyme can delay glucose absorption and manage postprandial blood glucose levels, making it a target for diabetes treatment. scielo.br Various derivatives of the 1,2,4-triazole (B32235) scaffold have been investigated for their α-glucosidase inhibitory potential. nih.govresearchgate.net
In one study, novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of α-amylase and α-glucosidase. Molecular docking identified several promising candidates, with subsequent in vitro testing confirming their potent inhibitory activity. Two compounds, in particular, exhibited strong α-glucosidase inhibition with IC₅₀ values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, respectively, surpassing the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship (SAR) analysis highlighted that the presence of acetyl and bromo substituents was crucial for enhancing enzyme inhibition. nih.govresearchgate.net
Another series of 1,2-benzothiazine-N-arylacetamides also showed potent α-glucosidase inhibition, with several compounds demonstrating IC₅₀ values significantly better than acarbose. mdpi.com
Table 2: Alpha-Glucosidase Inhibition by Selected 1,2,4-Triazole Analogs
| Compound ID | Substituents | α-Glucosidase Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4 | Acetyl group | 0.27 ± 0.01 µg/mL | nih.govresearchgate.net |
| Compound 10 | Bromo group | 0.31 ± 0.01 µg/mL | nih.govresearchgate.net |
| Compound 12a | N/A | 18.25 µM | mdpi.com |
| Compound 12d | N/A | 20.76 µM | mdpi.com |
| Acarbose | Standard Drug | 58.8 µM | mdpi.com |
Cyclooxygenase (COX) Isoform Inhibition
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory pathway. While COX-1 is constitutively expressed, COX-2 is inducible and often the target for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov A series of 1,4- and 1,5-diaryl substituted 1,2,3-triazoles have been synthesized and evaluated for their ability to inhibit COX isoforms. nih.gov
These studies showed that the central triazole unit can effectively replace the carbocyclic or heterocyclic rings found in many known COX-2 inhibitors without losing potency or selectivity. Structure-activity relationship studies indicated that compounds with a vicinal (1,5-diaryl) substitution pattern exhibited more potent COX-2 inhibition (IC₅₀ = 0.03-0.36 µM) compared to their 1,4-diaryl counterparts (IC₅₀ = 0.15 to >10.0 µM). Furthermore, analogs with electron-withdrawing groups, such as chlorine (Cl) or fluorine (F), on one of the aryl rings displayed higher COX-2 inhibitory potency and selectivity. nih.gov
Table 3: COX-2 Inhibition by Diaryl Substituted 1,2,3-Triazole Analogs
| Substitution Pattern | Para-Substituent on Phenyl Ring | COX-2 Inhibition (IC₅₀ Range) | Selectivity |
|---|---|---|---|
| 1,5-Diaryl (Vicinal) | Cl, F (Electron-withdrawing) | 0.03 - 0.36 µM | Higher |
| 1,5-Diaryl (Vicinal) | Me, OMe (Electron-donating) | Lower Potency | Lower |
| 1,4-Diaryl | Cl, F (Electron-withdrawing) | 0.15 - >10.0 µM | Lower |
| 1,4-Diaryl | Me, OMe (Electron-donating) | Lower Potency | Lower |
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic systems. It has emerged as a promising therapeutic target for psychiatric disorders, including schizophrenia. researchgate.net A screening of a compound library for TAAR1 agonistic activity identified hits that led to the synthesis and optimization of 1,2,4-triazole analogs. nih.govnih.gov
Extensive analog synthesis and testing in a cellular assay identified a particularly potent compound, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), which demonstrated an EC₅₀ of 4.0 nM. nih.govnih.govbohrium.com This compound represents a significant advancement from the initial hits, which had EC₅₀ values in the upper submicromolar range. nih.govnih.gov The high potency of this analog underscores the potential of the 1,2,4-triazole scaffold for developing effective TAAR1 agonists. researchgate.net
Table 4: TAAR1 Agonist Activity of a 1,2,4-Triazole Analog
| Compound ID | Structure | TAAR1 Agonism (EC₅₀) |
|---|
| LK00764 | 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine | 4.0 nM |
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Modulation
Macrophage Migration Inhibitory Factor (MIF) is a versatile cytokine involved in a wide range of inflammatory and autoimmune diseases, as well as cancer. nih.govresearchgate.net One of its functions is a unique tautomerase enzymatic activity, which has become a target for inhibitor development. nih.gov A series of 4-substituted triazole-phenols were investigated for their ability to bind to and inhibit MIF. nih.gov
Using a MIF tautomerase activity assay, researchers explored the structure-activity relationships of these compounds. The most potent inhibitors in the series displayed activities in the low micromolar range. nih.govresearchgate.net Enzyme kinetic analysis revealed a competitive and reversible binding mechanism. nih.govresearchgate.net For one potent inhibitor, the binding affinity (Kᵢ) was calculated to be 3.2 µM from enzyme kinetics, a value comparable to the dissociation constant (Kᴅ) of 3.63 µM determined by a microscale thermophoresis (MST) assay. ubaya.ac.id These findings validate this class of compounds as effective MIF binding agents. nih.govresearchgate.net More recent work has also identified allosteric MIF inhibitors based on a 1,2,3-triazole core. semanticscholar.org
Table 5: MIF Inhibition by a 4-(1,2,3-triazole)phenol Analog
| Compound ID | Assay Method | Result (Affinity) |
|---|---|---|
| Inhibitor 1d | Enzyme Kinetics | Kᵢ = 3.2 µM |
| Inhibitor 1d | Microscale Thermophoresis (MST) | Kᴅ = 3.63 µM |
Exploration of Other Relevant Enzyme or Receptor Targets
Beyond the well-defined targets above, the 1,2,4-triazole scaffold is known for its broad biological activity, with derivatives showing potential as anticancer, antimicrobial, anticonvulsant, and antioxidant agents. zsmu.edu.uamdpi.comnih.gov
For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs, which are structurally related, were evaluated for anticancer activity against a panel of cancer cell lines. One analog, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant growth inhibition against specific central nervous system (SNB-19, SNB-75) and non-small cell lung (NCI-H460) cancer cell lines at a 10 µM concentration. mdpi.comnih.gov Some compounds in this series also showed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.comnih.gov
This broad spectrum of activity suggests that the 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol core structure can be modified to interact with a diverse range of biological targets, warranting further exploration in various therapeutic areas.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Irosustat |
| 4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate |
| COUMATE |
| Acarbose |
| 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) |
In vitro Cellular Assays (Excluding Human Clinical Data and Safety/Toxicity Profiles)
Antimicrobial Activity against Bacterial and Fungal Strains in Cellular Models
Derivatives of 1,2,4-triazole are recognized for their broad-spectrum antimicrobial properties. mdpi.com Analogs of this compound have been investigated for their potential as antimicrobial agents. Specifically, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs demonstrated noteworthy antibacterial activity.
One of the most promising compounds from this series, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c), exhibited significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com This compound displayed a minimum inhibitory concentration (MIC) of 8 µg/mL. mdpi.com In comparison, the standard antibiotic drug ciprofloxacin has an MIC of 4 µg/mL. mdpi.com Another analog, 4-chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6e), also showed promising antibacterial effects. nih.gov
The antimicrobial potential of the 1,2,4-triazole scaffold is well-documented. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown high antibacterial activity, with some compounds containing a 4-chloro substituent demonstrating good activity. nih.gov Other studies on novel 1H-1,2,4-triazolyl derivatives have reported potent antibacterial and even more significant antifungal activity, with MIC values often lower than standard drugs like ampicillin and chloramphenicol. nih.gov
| Compound | Bacterial Strains | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
|---|---|---|---|---|
| 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive and Gram-negative bacteria | 8 | Ciprofloxacin | 4 |
Antiproliferative or Cytostatic Effects in Cancer Cell Lines and Non-Cancerous Cells
The antiproliferative potential of this compound analogs has been a significant area of investigation. A notable example is 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h), which has demonstrated considerable anticancer activity against a panel of human cancer cell lines. mdpi.com At a concentration of 10 µM, this compound showed significant growth inhibition against Central Nervous System (CNS) cancer cell lines SNB-19 and SNB-75, as well as the non-small cell lung cancer cell line NCI-H460. mdpi.comnih.gov
The percentage growth inhibition (PGI) for compound 6h was recorded as 65.12% for SNB-19, 55.61% for NCI-H460, and 54.68% for SNB-75. mdpi.com In another study, coumarin-triazole hybrids were found to be cytotoxic to the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM. researchgate.net Furthermore, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with some derivatives exhibiting GI50 values between 22 nM and 31 nM, outperforming the reference drug erlotinib. medicine.dp.ua
| Compound | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | PGI (%) at 10 µM | 65.12 |
| NCI-H460 (Non-Small Cell Lung Cancer) | PGI (%) at 10 µM | 55.61 | |
| SNB-75 (CNS Cancer) | PGI (%) at 10 µM | 54.68 | |
| LaSOM 186 (coumarin-triazole hybrid) | MCF7 (Breast Cancer) | IC50 (µM) | 2.66 |
| LaSOM 190 (coumarin-triazole hybrid) | MCF7 (Breast Cancer) | IC50 (µM) | 2.85 |
| Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative) | Various | GI50 (nM) | 22 |
Investigations of Molecular Pathways and Cellular Targets (e.g., tubulin binding, induction of apoptosis-related proteins)
Mechanistic studies have revealed that the antiproliferative effects of these triazole analogs are often linked to their interaction with critical cellular components, particularly the microtubule network. Several analogs have been identified as tubulin polymerization inhibitors. nih.gov Molecular docking studies of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs have shown that they can efficiently bind to the colchicine binding site of tubulin. mdpi.com For instance, the highly active compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) exhibited a strong binding affinity within a hydrophobic cavity of the tubulin-combretastatin A4 complex. mdpi.com
The disruption of microtubule dynamics by these compounds leads to cell cycle arrest, predominantly in the G2/M phase, which ultimately triggers apoptosis. researchgate.net The induction of apoptosis is a key mechanism of action for many of these analogs. Studies on certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have shown that they can induce apoptosis by acting as activators of caspase-3 and caspase-8, and by up-regulating the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl2. nih.gov This modulation of apoptosis-related proteins confirms the pro-apoptotic potential of these compounds.
Preclinical in vivo Proof-of-Concept Studies in Model Organisms (Excluding Human Clinical Data and Safety/Toxicity Profiles)
Efficacy Evaluation in Relevant Animal Disease Models (e.g., inflammation, microbial infections, in vivo cancer models)
The promising in vitro activity of some triazole analogs has been further validated in preclinical animal models. In the context of cancer, a triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, has been shown to induce autophagy-dependent apoptosis in in vivo breast cancer models. mdpi.com
Beyond oncology, the therapeutic potential of 1,2,4-triazole derivatives has been explored in other disease models. A study on a series of 4-amino-4H-1,2,4-triazole derivatives demonstrated significant anticonvulsant activity in a maximal electroshock seizure (MES) model in rats. nih.gov One of the most active compounds, (4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine (3b), showed good protection against seizures. nih.gov Another promising compound, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (5g), exhibited a median effective dose (ED50) of 23.7 mg/kg and a median toxic dose (TD50) of 611.0 mg/kg in a mouse seizure model, indicating a high protective index.
Pharmacodynamic Assessment in Preclinical Systems
Specific pharmacodynamic studies directly assessing target engagement or downstream pathway modulation in vivo for analogs of this compound are not extensively detailed in the currently available literature. However, for the broader class of triazole antifungal agents, pharmacodynamic properties are often characterized in preclinical infection models. A key parameter frequently used to predict the efficacy of triazoles is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC). This AUC/MIC ratio has been shown to be a critical determinant of treatment success in murine models of candidiasis for triazoles like voriconazole. While these findings relate to antifungal triazoles, similar principles of linking pharmacokinetic exposure to in vivo efficacy are applicable in the preclinical assessment of new chemical entities.
Advanced Research Perspectives and Future Directions for 4 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Development of Prodrug Strategies and Targeted Delivery Systems for Enhanced Efficacy
A key challenge in drug development is optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. For 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, prodrug strategies and targeted delivery systems represent a promising frontier for enhancing its therapeutic potential.
Prodrug Strategies: The presence of a phenolic hydroxyl group provides an ideal handle for prodrug modification. nih.govingentaconnect.com Prodrugs are inactive or less active precursors that are converted into the active drug within the body, which can improve properties such as solubility, stability, and bioavailability, or reduce premature metabolism. nih.gov For the phenolic group in the target compound, several classical and targeted prodrug designs could be explored. nih.govscite.aiingentaconnect.com
Esters: Esterification of the phenolic hydroxyl group can increase lipophilicity, potentially enhancing membrane permeability. These ester prodrugs can be designed to be hydrolyzed by ubiquitous esterases in the body to release the active phenolic drug. ingentaconnect.com
Phosphates: Phosphate (B84403) esters can dramatically increase aqueous solubility, making the compound suitable for intravenous formulations. These are typically cleaved by alkaline phosphatases to regenerate the parent drug. ingentaconnect.com
Carbamates and Carbonates: These derivatives can also be used to mask the phenolic group, altering the compound's physicochemical properties and modifying its release profile. nih.gov
Targeted Delivery Systems: Beyond prodrugs, advanced delivery systems can be employed to concentrate the compound at the site of action, thereby increasing efficacy and reducing off-target effects.
Nanoparticle Encapsulation: Encapsulating the triazole compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate targeted delivery to specific tissues, like tumors, through the enhanced permeability and retention (EPR) effect. researchgate.netrsc.org
Conjugation to Targeting Moieties: The scaffold could be conjugated to molecules that recognize specific cellular targets. For instance, conjugation with peptides that bind to overexpressed receptors on cancer cells could enable targeted delivery for oncological applications. nih.gov
| Prodrug/Delivery Strategy | Potential Modification on Phenolic Group | Rationale for Development |
| Ester Prodrug | Attachment of an acetyl or pivaloyl group. | Increase lipophilicity; enhance oral absorption. |
| Phosphate Prodrug | Conversion to a phosphate ester. | Improve aqueous solubility for parenteral administration. |
| Targeted Prodrug | Linkage to a tumor-specific enzyme substrate. | Selective drug release in the tumor microenvironment. |
| Nanoparticle Formulation | Encapsulation in a lipid-based nanoparticle. | Improve drug circulation time and passive tumor targeting. researchgate.netrsc.org |
| Peptide Conjugation | Covalent linkage to a cancer-targeting peptide. | Active targeting of receptors overexpressed on tumor cells. nih.gov |
Exploration of Multi-Target Directed Ligands (MTDLs) based on the Triazolylphenol Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. The multi-target-directed ligand (MTDL) approach, which aims to design a single molecule that can modulate several biological targets simultaneously, is a promising therapeutic strategy for these conditions. nih.govbohrium.comresearchgate.net
The triazolylphenol scaffold is particularly well-suited for the development of MTDLs. Research on similar phenol-triazole structures has demonstrated their ability to target multiple factors associated with Alzheimer's disease, including metal ion chelation, antioxidant activity, and modulation of amyloid-β (Aβ) peptide aggregation. nih.govrsc.org
Future research could focus on modifying the this compound core to create MTDLs for neurodegenerative diseases. This could involve:
Modulating Metal Dyshomeostasis: The triazole and phenol (B47542) moieties can act as metal-binding sites. Modifications to the scaffold could optimize its affinity for metal ions like copper, zinc, and iron, which are implicated in Aβ aggregation and oxidative stress in Alzheimer's disease. nih.gov
Inhibiting Cholinesterase: By incorporating structural features of known cholinesterase inhibitors, derivatives could be designed to dually inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), a key strategy in symptomatic Alzheimer's treatment.
Antioxidant Properties: The phenolic group itself can confer antioxidant properties by scavenging free radicals. Further chemical modifications could enhance this activity to combat the oxidative stress prevalent in neurodegenerative conditions. nih.gov
| Potential Target Combination (Disease) | Design Rationale for MTDL | Example Modification on Scaffold |
| Metal Chelation & Antioxidant (Alzheimer's) | Combine metal-binding motifs with a radical-scavenging phenol. nih.gov | Introduce additional chelating groups on the phenyl ring. |
| Cholinesterase & Aβ Aggregation Inhibition (Alzheimer's) | Integrate fragments known to bind to cholinesterase active sites. | Add a benzylamine (B48309) or similar moiety via a linker. |
| Kinase Inhibition & Anti-angiogenesis (Cancer) | Design a molecule to fit into the ATP-binding site of multiple kinases. | Synthesize derivatives with varied substituents on the phenyl ring. |
Application as Chemical Biology Tools and Fluorescent Probes
The inherent structural features of the triazolylphenol scaffold make it an attractive candidate for development into chemical biology tools, particularly fluorescent probes. Such probes are invaluable for visualizing and studying biological processes, tracking molecules within cells, and identifying specific analytes. nih.govresearchgate.net
By chemically modifying the this compound core, it is possible to create novel fluorescent sensors. Strategies could include:
Attaching a Fluorophore: Conjugating the core scaffold to a known fluorophore could create a probe where the binding of the triazolylphenol moiety to its biological target modulates the fluorescence signal.
Developing Intrinsic Fluorophores: Strategic modifications to the aromatic system, such as extending the π-conjugation, could induce or enhance intrinsic fluorescence. nih.gov The fluorescence properties of such probes could be sensitive to the local environment or to binding events, allowing for "turn-on" or "turn-off" sensing mechanisms. researchgate.net
These probes could be designed for specific applications, such as imaging metal ions (e.g., Zn²⁺ or Hg²⁺) in cells, tracking the localization of a drug target, or as labels for biomolecules in bioimaging experiments. nih.govresearchgate.netnih.govmdpi.com
| Probe Type | Design Strategy | Potential Application |
| Metal Ion Sensor | Incorporate a specific metal-binding site that alters fluorescence upon chelation. nih.govresearchgate.net | Imaging intracellular zinc or detecting toxic heavy metals. |
| Bioimaging Label | Attach a reactive group for conjugation to proteins or other biomolecules. nih.gov | Tracking protein localization and dynamics within living cells. |
| Environment-Sensitive Probe | Create a molecule whose fluorescence spectrum shifts based on solvent polarity. | Studying protein-ligand binding events in hydrophobic pockets. |
Integration with Artificial Intelligence and Machine Learning for Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can be powerfully applied to the this compound scaffold to guide the discovery of novel derivatives with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of triazole derivatives with their biological activities. nih.govnih.govresearchgate.net These models can predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net
Generative Models: Deep learning models can generate novel molecular structures based on the triazolylphenol scaffold that are optimized for specific properties, such as high binding affinity for a target protein and favorable pharmacokinetic profiles.
Molecular Docking and Dynamics: While traditional computational methods, AI can enhance the speed and accuracy of docking simulations to predict how different derivatives will bind to a biological target. mdpi.com ML can also help analyze the large datasets produced by molecular dynamics simulations to understand the stability and interactions of the ligand-protein complex. nih.gov
By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with identifying new drug candidates. mdpi.com
| AI/ML Application | Description | Outcome for Scaffold Development |
| QSAR Modeling | Develop predictive models linking chemical structure to biological activity. nih.govnih.gov | Prioritization of derivatives with the highest predicted potency. |
| Generative Chemistry | Use deep learning to design novel molecules with desired properties. | Discovery of novel, optimized triazolylphenol structures. |
| Predictive ADMET | Train models to predict absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |
| Enhanced Docking | Employ ML to refine scoring functions for predicting binding affinity. mdpi.com | More accurate identification of potent binders for a specific target. |
Identification of Novel Unexplored Biological Activities and Potential Applications in Diverse Biological Systems
The 1,2,4-triazole (B32235) nucleus is a "privileged scaffold" in medicinal chemistry, known to be a component of drugs with a wide array of biological activities. frontiersin.orgresearchgate.neteurekaselect.com While some activities of triazolylphenol derivatives may be known, a systematic exploration of the full biological potential of this compound and its analogs could uncover novel therapeutic applications.
The broad pharmacological profile of the 1,2,4-triazole class suggests that this specific compound warrants screening against a diverse range of biological targets. nih.govresearchgate.net Potential unexplored activities include:
Antifungal and Antibacterial Activity: Triazoles are the cornerstone of many antifungal therapies. nih.gov The specific chloro- and phenol-substitutions on this scaffold could confer unique or potent activity against various fungal or bacterial strains.
Antiviral Activity: Many 1,2,4-triazole derivatives exhibit antiviral properties, including activity against HIV and other viruses. nih.gov
Anticonvulsant Activity: The triazole ring is present in several compounds with anticonvulsant effects.
Anti-inflammatory and Analgesic Effects: The scaffold could be evaluated for its ability to modulate inflammatory pathways or act on targets involved in pain perception. nih.gov
A broad-based screening approach, utilizing high-throughput assays against various enzymes, receptors, and microbial strains, could rapidly identify new and unexpected biological activities for this versatile chemical scaffold, opening up entirely new avenues for therapeutic development.
| Known Triazole Activity | Rationale for Screening | Potential Therapeutic Area |
| Antifungal | 1,2,4-triazole is a core component of major antifungal drugs. nih.gov | Treatment of invasive fungal infections. |
| Anticancer | Many triazole derivatives show antiproliferative effects. nih.gov | Oncology. |
| Antiviral | The triazole scaffold is found in antiviral agents like Ribavirin (B1680618). eurekaselect.com | Infectious Diseases. |
| Anticonvulsant | Certain triazole structures exhibit CNS activity. nih.gov | Neurology (e.g., Epilepsy). |
| Anti-inflammatory | Derivatives have shown modulation of inflammatory targets. nih.gov | Immunology, Pain Management. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, and how can reaction efficiency be optimized?
- The compound is synthesized via Mannich reactions using intermediates like N,N′-bis(methoxymethyl)diaza-18-crown-6, achieving yields up to 98% under controlled conditions . Alternative methods include refluxing with substituted benzaldehydes in ethanol, as seen in triazole derivatives, though yields vary (73–81%) depending on substituents . Optimization involves adjusting solvent systems (e.g., ethanol/acetic acid), reaction time (4+ hours), and purification via silica gel chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key techniques include:
-
FTIR and UV-Vis : To confirm functional groups (e.g., phenolic -OH, triazole C-N stretches) and π→π* transitions .
-
NMR (¹H/¹³C) : For structural elucidation of substituents (e.g., chloro, triazole) .
-
XRD and SEM : To analyze crystallinity and nanoparticle morphology in metal complexes .
-
Elemental analysis (CHNS) : Validates stoichiometry in ligand-metal complexes .
Technique Application Example Evidence ID FTIR Confirming Schiff base formation ¹H-NMR Assigning aromatic proton environments XRD Resolving crystal lattice parameters
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
- Substituents like thiol groups or metal ions (Ag(I), Ni(II), Pd(II)) enhance anti-proliferative activity. For example:
- Pd(II) complexes induce cell cycle arrest in MCF-7 cancer cells via tubulin inhibition (IC₅₀ < 10 µM) .
- Schiff base derivatives with dec-9-en-1-yl chains show improved apoptosis rates (~30% vs. 10% in controls) .
Q. How can conflicting crystallography data be resolved when studying this compound’s derivatives?
- Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-N) arise from twinned data or refinement software limitations. Use:
- SHELXL : For high-resolution small-molecule refinement, ensuring R-factors < 0.05 .
- Complementary methods : Pair XRD with computational modeling (DFT) to validate molecular conformations .
Q. What methodological approaches address contradictions in reported biological activity across studies?
- Variations in IC₅₀ values (e.g., Ag(I) vs. Pd(II) complexes) may stem from differences in:
- Assay conditions : Standardize MTT protocols (e.g., exposure time, cell density) .
- Nanoparticle synthesis : Sonication time and ligand-to-metal ratios critically impact bioavailability .
- Dose-response validation : Repeat experiments with AO/EB staining to confirm apoptosis mechanisms .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across similar triazole derivatives?
- Yield disparities (e.g., 73% vs. 98%) are attributed to:
- Reagent purity : >98% starting materials reduce byproduct formation .
- Solvent polarity : Ethanol/hexane mixtures improve selectivity for triazole intermediates .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted benzaldehydes) .
Methodological Recommendations
Q. How can researchers validate the antioxidant activity of derivatives?
- DPPH radical scavenging assays : Measure absorbance at 517 nm, with ascorbic acid as a positive control .
- Dose-dependent studies : Test concentrations from 1–100 µM to establish EC₅₀ values .
Q. What strategies improve reproducibility in nanoparticle complex synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
